An In-depth Technical Guide to the Mechanism of Action of Pomalidomide-NH-PEG6-amide-C2-CPI-1612
An In-depth Technical Guide to the Mechanism of Action of Pomalidomide-NH-PEG6-amide-C2-CPI-1612
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is a novel heterobifunctional molecule designed as a proteolysis-targeting chimera (PROTAC). This advanced therapeutic strategy leverages the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. This document provides a comprehensive overview of the mechanism of action of Pomalidomide-NH-PEG6-amide-C2-CPI-1612, detailing its molecular components, the signaling pathways it hijacks, and the experimental protocols used for its characterization.
Core Components and Their Roles
Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is comprised of three key components: a ligand for the E3 ubiquitin ligase, a ligand for the target protein, and a linker that connects them.
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Pomalidomide (E3 Ligase Ligand): Pomalidomide is an immunomodulatory drug that binds to Cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase complex.[1][][3] In the context of this PROTAC, pomalidomide serves as the "hook" that recruits the CRBN E3 ligase.
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CPI-1612 (Target Protein Ligand): CPI-1612 is a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.[4][5][6][7] These proteins are crucial transcriptional co-regulators implicated in various cancers. CPI-1612 directs the PROTAC to these specific target proteins.
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NH-PEG6-amide-C2 (Linker): This chemical linker connects pomalidomide and CPI-1612. Its length and composition are critical for enabling the formation of a stable ternary complex between the target protein (EP300/CBP) and the E3 ligase (CRBN).
Mechanism of Action: Targeted Protein Degradation
The primary mechanism of action of Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is to induce the selective degradation of EP300/CBP proteins. This process can be broken down into the following key steps:
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Ternary Complex Formation: The PROTAC molecule simultaneously binds to both the EP300/CBP protein (via the CPI-1612 moiety) and the CRBN E3 ligase (via the pomalidomide moiety), forming a transient ternary complex.[8][9]
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Ubiquitination: The formation of this ternary complex brings the E3 ligase in close proximity to the target protein. This allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the EP300/CBP protein. This results in the formation of a polyubiquitin chain.[10][]
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Proteasomal Degradation: The polyubiquitinated EP300/CBP protein is then recognized by the 26S proteasome, the cell's protein degradation machinery.[8][10] The proteasome unfolds and degrades the target protein into small peptides.
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Catalytic Cycle: After the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows for potent activity at sub-stoichiometric concentrations.[9][10]
Quantitative Data
| Parameter | Value | Cell Line | Notes |
| DC50 | 1.2 µM | LP1 (Multiple Myeloma) | 50% degradation concentration. |
| CPI-1612 IC50 (EP300 HAT) | 8.0 nM | Biochemical Assay | 50% inhibitory concentration against the histone acetyltransferase activity of EP300.[4] |
| CPI-1612 IC50 (Full-length EP300) | <0.5 nM | Biochemical Assay | 50% inhibitory concentration against full-length EP300.[5] |
| CPI-1612 IC50 (Full-length CBP) | 2.9 nM | Biochemical Assay | 50% inhibitory concentration against full-length CBP.[5] |
| CPI-1612 IC50 (H3K18Ac MSD) | 14 nM | Cellular Assay | 50% inhibitory concentration for H3K18 acetylation.[5] |
| CPI-1612 IC50 (JEKO-1 cell proliferation) | <7.9 nM | JEKO-1 | 50% inhibitory concentration for cell proliferation.[5] |
Experimental Protocols
Western Blotting for Protein Degradation
Objective: To quantify the degradation of the target protein (EP300/CBP) in cells treated with the PROTAC.
Methodology:
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Cell Culture and Treatment: Plate cells (e.g., LP1 multiple myeloma cells) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of Pomalidomide-NH-PEG6-amide-C2-CPI-1612 for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for EP300 or CBP overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
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Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) to determine the extent of protein degradation relative to the vehicle-treated control.
In Vitro Ubiquitination Assay
Objective: To demonstrate that the PROTAC can induce the ubiquitination of the target protein in a cell-free system.
Methodology:
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Reaction Mixture: In a microcentrifuge tube, combine recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, recombinant CRBN-DDB1 E3 ligase complex, and recombinant EP300/CBP protein in an ATP-containing reaction buffer.
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Treatment: Add Pomalidomide-NH-PEG6-amide-C2-CPI-1612 or a vehicle control to the reaction mixture.
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Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
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Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an anti-EP300/CBP antibody to detect the formation of higher molecular weight polyubiquitinated species.
Visualizations
Caption: Mechanism of action of the PROTAC Pomalidomide-NH-PEG6-amide-C2-CPI-1612.
Caption: Experimental workflow for characterizing the PROTAC.
References
- 1. Pomalidomide - Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
